N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated by solving the X-ray crystal structures of several inhibitor-ITK complexes .Chemical Reactions Analysis
Benzothiazole derivatives have been found to demonstrate sub-nanomolar inhibitory potency against ITK with good cellular activity and kinase selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .科学的研究の応用
Anti-Inflammatory Activity
The synthesis and pharmacological evaluation of derivatives of benzothiazole have revealed that some compounds exhibit significant anti-inflammatory effects . F5126-0555 may act as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional non-selective NSAIDs, which can cause gastrointestinal irritation, F5126-0555 could potentially offer anti-inflammatory benefits without such adverse effects.
Ulcerogenic and Irritative Action
Studies have shown that F5126-0555 has low ulcerogenic and irritative effects on the gastrointestinal mucosa compared to standard NSAIDs . This suggests that it may be a safer alternative for chronic use, minimizing the risk of GI complications.
Anti-Tubercular Potential
While not directly studied for F5126-0555, recent advances in benzothiazole-based compounds have highlighted their anti-tubercular activity . Further investigations could explore whether F5126-0555 exhibits similar effects against tuberculosis.
Novel Benzamide Derivatives
F5126-0555 belongs to the class of N’-(1,3-benzothiazol-2-yl)-substituted benzamides . These derivatives have been synthesized with high yields and could potentially serve as building blocks for novel drug development.
作用機序
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Benzothiazole derivatives, which share structural similarities with f5126-0555, are known to inhibit the cyclo-oxygenase (cox) pathways . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of F5126-0555 are not explicitly mentioned in the available literature. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that F5126-0555 may also have similar effects.
将来の方向性
Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry. Future research could focus on optimizing these compounds for better efficacy and safety, exploring their potential in treating other diseases, and understanding their pharmacokinetics and pharmacodynamics in more detail .
特性
IUPAC Name |
N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-14(20-17-18-11-3-1-2-4-12(11)26-17)9-25-15-8-7-13(21-22-15)19-16(24)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUORGLIYUVZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。